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Tris(dimethylamino)silane - 15112-89-7

Tris(dimethylamino)silane

Catalog Number: EVT-337336
CAS Number: 15112-89-7
Molecular Formula: C6H18N3Si
Molecular Weight: 160.31 g/mol
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Product Introduction

Description

Tris(dimethylamino)silane (TDMAS), also known as N,N,N',N',N'',N''-hexamethylsi lane-1,1,1-triamine, is an organosilicon compound with the chemical formula SiH(N(CH3)2)3. [] It is a colorless liquid with a characteristic amine-like odor. [] TDMAS serves as a versatile precursor in material science, particularly in the fabrication of silicon-containing thin films via various deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). [, , , , , , , , , , , ]

Future Directions
  • Precursor Design and Optimization: Further research on optimizing the structure of aminosilane precursors like TDMAS could lead to enhanced deposition characteristics, improved film properties, and reduced processing temperatures. [, ]
  • Low-Temperature Processing: Developing new low-temperature ALD and PECVD processes using TDMAS for sensitive substrates, such as flexible plastics, could open up new application possibilities in flexible electronics and displays. [, ]
  • 3D Printing: Exploring the use of TDMAS in spatial ALD for 3D printing of functional materials could enable the fabrication of intricate structures with tailored properties. []
Classification

Tris(dimethylamino)silane falls under the category of organosilicon compounds and is classified as a silane derivative. Its CAS number is 15112-89-7, and it is also identified by several synonyms including tris(dimethylamido)silane and N,N,N',N',N''-hexamethylsilanetriamine .

Synthesis Analysis

Methods of Synthesis

Tris(dimethylamino)silane can be synthesized through various methods, primarily involving the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The process typically includes the following steps:

  1. Preparation: In a reactor maintained under an inert atmosphere (such as nitrogen or argon), dimethylamine and a hydrocarbon solvent are introduced.
  2. Formation of Lithium Salt: An organic lithium compound is added to form the lithium salt of dimethylamine.
  3. Addition of Trichlorosilane: Trichlorosilane is subsequently introduced into the reaction mixture.
  4. Distillation: The reaction mixture is distilled to isolate tris(dimethylamino)silane.

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity to meet electronic-grade material standards .

Technical Parameters

  • Temperature: The synthesis often occurs at elevated temperatures, typically around room temperature to 75 °C.
  • Pressure: The reaction may be conducted at atmospheric pressure or under reduced pressure to facilitate distillation.
Molecular Structure Analysis

The molecular structure of tris(dimethylamino)silane features a silicon atom bonded to three dimethylamino groups and one hydrogen atom. The molecular formula is C6H19N3Si\text{C}_6\text{H}_{19}\text{N}_3\text{Si}, with a molecular weight of approximately 161.32 g/mol .

Structural Characteristics

Chemical Reactions Analysis

Tris(dimethylamino)silane undergoes several significant chemical reactions:

Types of Reactions

  1. Oxidation: It can be oxidized to form silicon dioxide films, a critical process in atomic layer deposition techniques.
  2. Substitution Reactions: The dimethylamino groups can be substituted with other functional groups depending on the desired product.

Common Reagents and Conditions

  • Oxidation Agents: Ozone (O3\text{O}_3) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) are commonly used under controlled conditions for oxidation reactions.
  • Substitution Nucleophiles: Various nucleophiles can replace the dimethylamino groups, allowing for versatile synthetic pathways .
Mechanism of Action

The mechanism by which tris(dimethylamino)silane acts primarily involves its interaction with hydroxyl groups on silicon surfaces during deposition processes:

  1. Adsorption: Tris(dimethylamino)silane preferentially adsorbs onto hydroxyl sites on silicon substrates.
  2. Bond Formation: This leads to the formation of Si-O-Si bonds while releasing dimethylamine as a byproduct.
  3. Self-Limiting Reaction: The reaction is self-limiting, allowing for precise control over film thickness during deposition processes such as atomic layer deposition .
Physical and Chemical Properties Analysis

Tris(dimethylamino)silane exhibits several notable physical and chemical properties:

  • Appearance: Colorless to light yellow liquid .
  • Melting Point: Approximately -90 °C.
  • Boiling Point: Around 142 °C.
  • Density: Approximately 0.83 g/cm³ at 20 °C.
  • Reactivity: Highly reactive with moisture and air; must be handled under inert conditions.

These properties make it suitable for applications requiring high purity and stability under specific conditions .

Applications

Tris(dimethylamino)silane has diverse applications across various fields:

  1. Semiconductor Industry: Primarily used as a precursor for depositing silicon dioxide films essential for electronic devices.
  2. Material Science: Employed in synthesizing silicon-containing materials, such as silicon carbonitride layers through chemical vapor deposition methods.
  3. Medical Devices: Research continues into its potential use in medical devices and implants due to its biocompatibility .
Introduction to Tris(dimethylamino)silane (TDMAS)

Chemical Identity and Structural Characteristics

Molecular Formula and Bonding Configuration

TDMAS is unambiguously defined by the molecular formula C₆H₁₉N₃Si, corresponding to a systematic IUPAC name of N,N,N',N',N'',N''-Hexamethylsilanetriamine [4] [8]. Its structure comprises a silicon center covalently bonded to one hydrogen atom and three –N(CH₃)₂ groups, resulting in a tetrahedral coordination geometry. The silicon-nitrogen bonds exhibit bond lengths of approximately 186 pm, longer than typical C-N bonds (147 pm), reflecting silicon’s larger atomic radius [2]. This configuration generates a molecule with significant dipole moments due to the electronegativity difference between nitrogen (3.04) and silicon (1.90).

The compound manifests as a colorless to light yellow liquid under ambient conditions, with a density of 0.838 g/mL at 25°C and a refractive index of 1.4247 [4] [5]. Its relatively low boiling point (145–148°C) and melting point (< -90°C) facilitate vapor-phase delivery in deposition systems [4] [8]. Critically, TDMAS displays high hydrolytic sensitivity (rated 8 on the reactivity scale), undergoing rapid decomposition upon exposure to moisture or protic solvents via nucleophilic displacement reactions [8]. This reactivity necessitates stringent handling under inert atmospheres but is exploited advantageously in chemisorption-driven deposition processes.

Table 1: Fundamental Physicochemical Properties of TDMAS

PropertyValueMeasurement Conditions
Molecular Weight161.32 g/mol-
Boiling Point145–148°C760 mmHg
Melting Point< -90°C-
Density0.838 g/mL25°C
Refractive Index1.424720°C
Flash Point25°C (closed cup)-
Vapor Pressure Equationlog P (Pa) = A - B/(T + C) *Derived from [3]

Vapor pressure constants A, B, C vary with temperature ranges; see [3] for detailed Clausius-Clapeyron parameters.

Stereoelectronic Properties and Reactivity Trends

The electronic structure of TDMAS governs its exceptional reactivity in deposition processes. Silicon’s electropositive nature (Pauling electronegativity: 1.90) versus nitrogen (3.04) polarizes the Si–N bonds (δ⁺Si–Nδ⁻), rendering silicon susceptible to nucleophilic attack. This polarization, combined with the availability of nitrogen lone pairs, enables negative hyperconjugation – a stereoelectronic effect where electron density from nitrogen p-orbitals delocalizes into silicon’s low-lying σ* orbitals or vacant d-orbitals [2]. This phenomenon reduces the energy barrier for Si–N bond cleavage and enhances the silicon center’s electrophilicity.

Bond energy analyses reveal that the Si–N bond strength (~439 kJ/mol) is substantially lower than Si–O bonds (~798 kJ/mol) but higher than Si–Si bonds (~327 kJ/mol) [2]. This intermediate strength facilitates controlled ligand exchange during atomic layer deposition (ALD) cycles. Upon interaction with oxidants (e.g., ozone, H₂O) or plasma species (e.g., NH₃ plasma), TDMAS undergoes sequential ligand displacement and oxidation:

  • Electrophilic cleavage: Surface hydroxyl groups (–OH) attack silicon, displacing one dimethylamino ligand as dimethylamine.
  • Oxidative elimination: Ozone or oxygen plasma oxidizes Si–H and residual ligands, forming volatile byproducts (CO₂, H₂O, N₂).
  • Silicate formation: Liberated silicon incorporates into SiO₂ or Hf-silicate networks [6].

Infrared spectroscopy confirms dissociative adsorption mechanisms, with characteristic absorbances at 3676 cm⁻¹ (N–H stretch) and 2073 cm⁻¹ (Si–H stretch) observed upon TDMAS chemisorption on hydroxylated silicon surfaces [6]. The Si–H bond’s vibrational signature (~2100–2200 cm⁻¹) is particularly crucial, serving as an in-situ diagnostic for monolayer formation completeness during ALD cycles.

Historical Development in Organosilicon Chemistry

TDMAS’s scientific lineage traces back to foundational breakthroughs in organosilicon synthesis. The inaugural organosilicon compound, tetraethylsilane, was serendipitously prepared in 1863 by Charles Friedel and James Crafts via the reaction of tetrachlorosilane with diethylzinc [2]. This discovery inaugurated systematic exploration of carbon-silicon bonds, though practical applications remained elusive for decades.

Frederic Stanley Kipping’s pioneering work (early 1900s) established seminal methodologies for organosilicon synthesis, particularly using Grignard reagents (RMgX) to generate alkyl- and arylsilanes [2]. Kipping’s erroneous characterization of polysiloxanes as ketone analogues led to the enduring misnomer "silicones." Nevertheless, his research laid the groundwork for silicone polymer science. The industrial viability of organosilicon compounds crystallized with Eugene Rochow’s 1945 development of the Müller-Rochow process – a direct synthesis route where methyl chloride reacts with silicon-copper alloy to produce methylchlorosilanes [2]:

2 CH₃Cl + Si → (CH₃)₂SiCl₂ + (CH₃)₃SiCl + CH₃SiCl₃  

This scalable process, producing over 1 million tons annually, democratized access to organosilicon precursors. TDMAS emerged as a specialized derivative optimized for high-purity applications. Its synthesis leverages amination of chlorosilanes or controlled redistribution reactions involving hexamethyldisilazane [(CH₃)₃Si]₂NH. The compound gained prominence in the 1990s–2000s as semiconductor manufacturers sought precursors compatible with ALD’s stringent requirements: high vapor pressure, self-limiting surface reactivity, and minimal carbon incorporation [3] [6] [9].

Role in Advanced Semiconductor Manufacturing

Significance as High-κ Dielectric Precursor

TDMAS has become indispensable for depositing silicon dioxide (SiO₂) and hafnium silicate (HfSiOₓ) gate dielectrics in sub-10 nm semiconductor nodes. Its utility stems from three synergistic properties:

  • Self-limiting surface chemistry: TDMAS undergoes dissociative chemisorption on hydroxylated surfaces, forming uniform monolayers. Each pulse saturates available –OH sites, ensuring atomic-scale thickness control [6].
  • Low thermal budget: Depositions proceed effectively at 155–350°C, compatible with temperature-sensitive back-end-of-line (BEOL) processes [3] [6].
  • Reduced carbon contamination: Despite containing organic ligands, optimized ALD cycles with ozone or plasma oxidants yield films with ≤0.5 at.% carbon, critical for low leakage currents [3] [7].

In hafnium silicate deposition, TDMAS serves as the silicon source alongside hafnium amides (e.g., Hf(NEtMe)₄). The silicate interface layer (0.8–2 nm) prevents interfacial reactions between HfO₂ and poly-Si electrodes during annealing, preserving carrier mobility and threshold voltage stability [3]. Electrical analyses confirm TDMAS-derived SiO₂ films exhibit exceptional dielectric integrity, with breakdown fields reaching 2.7 V/nm – approaching the theoretical limit for SiO₂ – and leakage currents suppressed by 100× versus thermal oxides at equivalent equivalent oxide thickness (EOT) [7].

Table 2: ALD Process Parameters and Film Characteristics Using TDMAS

ParameterSiO₂ with TDMAS/O₃SiO₂ with BDMAS/O₃HfSiOₓ with TDMAS/Hf-amide/O₃
Growth Rate (Å/cycle)0.8–1.01.50.4–0.6
Deposition Temp. (°C)155–350155–350300–350
Carbon Content (at.%)≤0.50.8–1.2<1.0
Refractive Index1.461.451.95
Leakage Current Density10⁻⁸ A/cm² at 1 VNot reported10⁻⁷ A/cm² at 1 V
Breakdown Strength2.7 V/nmNot reported>2.5 V/nm

Data compiled from [3] [6] [7]. BDMAS = Bis(dimethylamino)silane.

Comparison with Alternative Silicon Precursors

TDMAS competes with several silicon precursors in ALD processes, each exhibiting distinct trade-offs:

  • Chlorosilanes (e.g., SiCl₄, SiH₂Cl₂):
  • Advantages: Lower cost, extensive industrial history.
  • Limitations: Require high deposition temperatures (>450°C), generate corrosive HCl byproducts, and suffer from poor nucleation on sensitive substrates [9]. Chlorine residues degrade transistor reliability via charge trapping.

  • Silane (SiH₄):

  • Advantages: Simpler decomposition pathway, high growth rates.
  • Limitations: Pyrophoric nature necessitates extreme safety measures; limited selectivity and poor conformality in high-aspect-ratio structures [9].

  • Bis(dimethylamino)silane (BDMAS; SiH₂[N(CH₃)₂]₂):

  • Advantages: Higher growth rate (1.5 Å/cycle vs. 0.8–1.0 Å/cycle for TDMAS) due to fewer ligands requiring cleavage [3].
  • Limitations: Elevated carbon incorporation (0.8–1.2 at.% vs. ≤0.5 at.% for TDMAS) and inferior thermal stability, complicating process control [3].

TDMAS strikes an optimal balance: its vapor pressure (~10–100 Torr at 20–60°C) exceeds BDMAS, ensuring efficient precursor delivery [3]. Crucially, the steric bulk of three dimethylamino groups moderates gas-phase reactivity, suppressing premature reactions with oxidants. This enables sharper interfaces and superior conformality (>95% step coverage in structures with aspect ratios >20:1) [6] [9]. Recent innovations employ temperature-controlled water vapor pulses between ozone exposures to regenerate surface hydroxyls, sustaining growth linearity beyond 100 cycles while minimizing interfacial carbonaceous residues [6]. Such process refinements cement TDMAS’s status as the precursor of choice for next-generation logic and memory devices requiring sub-nanometer EOT control.

Properties

CAS Number

15112-89-7

Product Name

Tris(dimethylamino)silane

Molecular Formula

C6H18N3Si

Molecular Weight

160.31 g/mol

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N

SMILES

CN(C)[Si](N(C)C)N(C)C

Synonyms

tris(dimethylamino)silane

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C

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